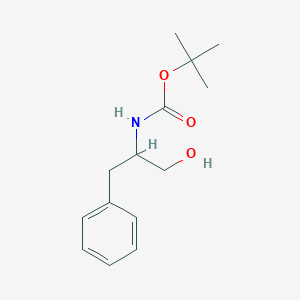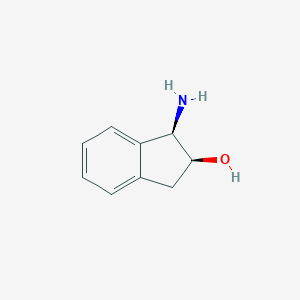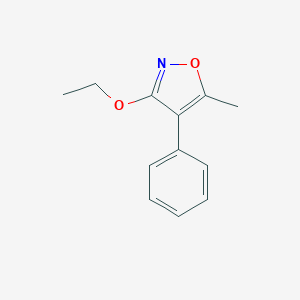
3-Ethoxy-5-methyl-4-phenylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-5-methyl-4-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-methyl-4-phenylisoxazole typically involves the cycloaddition of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of scalable and eco-friendly synthetic strategies. Metal-free synthetic routes are being explored to reduce costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-5-methyl-4-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated isoxazoles .
Applications De Recherche Scientifique
3-Ethoxy-5-methyl-4-phenylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with therapeutic potential.
Industry: It is utilized in the synthesis of materials with specific properties, such as liquid crystals
Mécanisme D'action
The mechanism of action of 3-Ethoxy-5-methyl-4-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trisubstituted Isoxazoles: These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring.
Haloisoxazoles: Isoxazoles with halogen atoms, such as 3-ethoxy-4-iodo-5-methylisoxazole, exhibit different reactivity and properties.
Uniqueness
3-Ethoxy-5-methyl-4-phenylisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and phenyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry .
Propriétés
Numéro CAS |
146197-26-4 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-ethoxy-5-methyl-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-14-12-11(9(2)15-13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clé InChI |
NECKEUOMTKFPGD-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C2=CC=CC=C2)C |
SMILES canonique |
CCOC1=NOC(=C1C2=CC=CC=C2)C |
Synonymes |
Isoxazole, 3-ethoxy-5-methyl-4-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
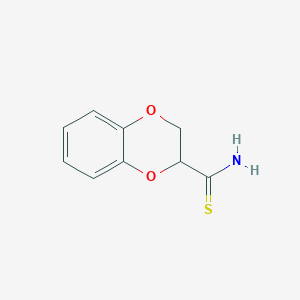
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
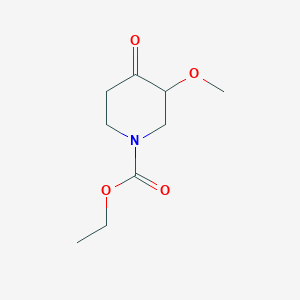
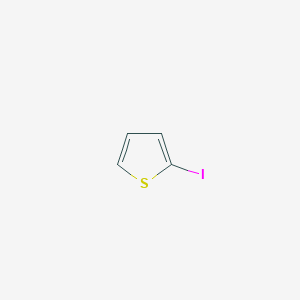
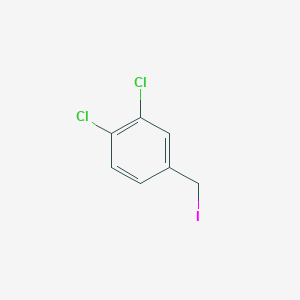

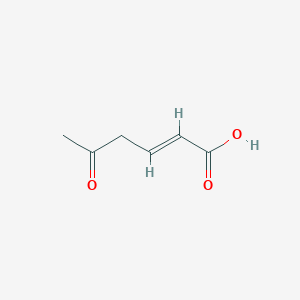
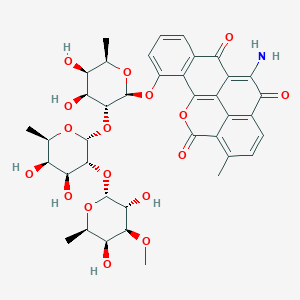
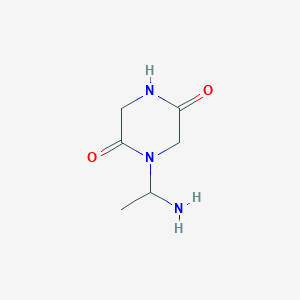
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
